molecular formula C11H15N5O4 B14657394 1-(7-Amino-1-methyl-1h-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydropentitol CAS No. 51222-28-7

1-(7-Amino-1-methyl-1h-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydropentitol

Cat. No.: B14657394
CAS No.: 51222-28-7
M. Wt: 281.27 g/mol
InChI Key: MTJRJNHWOVXLLF-UHFFFAOYSA-N
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Description

2-(7-amino-1-methyl-3-pyrazolo[4,3-d]pyrimidinyl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyrazolo[4,3-d]pyrimidine core, an amino group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-amino-1-methyl-3-pyrazolo[4,3-d]pyrimidinyl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[4,3-d]pyrimidine core through cyclization reactions. Subsequent steps involve the introduction of the amino and hydroxymethyl groups under controlled conditions. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods not only enhance efficiency but also reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(7-amino-1-methyl-3-pyrazolo[4,3-d]pyrimidinyl)-5-(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or acids, while reduction of the amino group can produce secondary or tertiary amines.

Scientific Research Applications

2-(7-amino-1-methyl-3-pyrazolo[4,3-d]pyrimidinyl)-5-(hydroxymethyl)oxolane-3,4-diol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(7-amino-1-methyl-3-pyrazolo[4,3-d]pyrimidinyl)-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxymethyl groups play crucial roles in binding to these targets, thereby modulating their activity. The compound’s unique structure allows it to fit into active sites of enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    6-amino-1H-pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but lacks the hydroxymethyl group.

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a different core structure but exhibit similar biological activities.

Uniqueness

2-(7-amino-1-methyl-3-pyrazolo[4,3-d]pyrimidinyl)-5-(hydroxymethyl)oxolane-3,4-diol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

51222-28-7

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

2-(7-amino-1-methylpyrazolo[4,3-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H15N5O4/c1-16-7-5(13-3-14-11(7)12)6(15-16)10-9(19)8(18)4(2-17)20-10/h3-4,8-10,17-19H,2H2,1H3,(H2,12,13,14)

InChI Key

MTJRJNHWOVXLLF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=N1)C3C(C(C(O3)CO)O)O)N=CN=C2N

Origin of Product

United States

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